[(6-Chloropyridin-2-yl)methyl](ethyl)propanedinitrile
Description
(6-Chloropyridin-2-yl)methylpropanedinitrile is a propanedinitrile derivative featuring a central carbon atom bonded to two nitrile groups, an ethyl group, and a (6-chloropyridin-2-yl)methyl substituent. Its characterization would likely involve techniques such as NMR, IR, and X-ray crystallography, as seen in related compounds .
Properties
CAS No. |
647840-06-0 |
|---|---|
Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
2-[(6-chloropyridin-2-yl)methyl]-2-ethylpropanedinitrile |
InChI |
InChI=1S/C11H10ClN3/c1-2-11(7-13,8-14)6-9-4-3-5-10(12)15-9/h3-5H,2,6H2,1H3 |
InChI Key |
ROSCGMMWEXBKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NC(=CC=C1)Cl)(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-2-yl)methylpropanedinitrile typically involves the reaction of 6-chloropyridine with ethyl propanedinitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of (6-Chloropyridin-2-yl)methylpropanedinitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Functional Group Reactivity
The compound features:
-
A chloropyridine moiety (electron-deficient aromatic system)
-
Propanedinitrile groups (electron-withdrawing, reactive nitriles)
-
An ethyl substituent (alkyl chain influencing steric and electronic effects)
These groups enable participation in diverse reactions:
| Reaction Type | Mechanism | Potential Products | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Chlorine on pyridine undergoes displacement with nucleophiles (e.g., amines, alkoxides) | Pyridine derivatives with substituted groups | Polar aprotic solvents (DMF, DMSO) |
| Cycloaddition | Nitriles participate in [2+3] cycloadditions with azides or nitrile oxides | Tetrazoles or oxadiazoles | Thermal or catalytic activation |
| Hydrolysis | Nitriles hydrolyze to carboxylic acids or amides under acidic/basic conditions | Carboxylic acids, amides | H₂O/H⁺ or H₂O/OH⁻, elevated temps |
| Reduction | Nitriles reduced to primary amines using LiAlH₄ or catalytic hydrogenation | Ethylamine derivatives | H₂/Pd-C or LiAlH₄ in ether |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring facilitates NAS at the 2-position chlorine:
-
Example : Reaction with aniline derivatives yields aryl-substituted pyridines .
-
Kinetics : Rate depends on nucleophile strength and solvent polarity. DMF enhances reactivity.
Nitrile-Based Transformations
The propanedinitrile groups enable:
-
Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids .
-
Cyclization : Intramolecular cyclization to form heterocycles like pyrazoles or triazines.
Agrochemical Intermediates
Chloropyridine nitriles are precursors to pesticides. For example:
-
Reaction with diphenylamine forms insecticidal derivatives via SNAr mechanisms .
-
Patent Example : Substituted pyridines in sustained-release pesticide formulations .
Medicinal Chemistry Building Blocks
-
Anticancer Agents : Nitrile groups facilitate binding to cysteine residues in target enzymes.
-
Antimicrobials : Chloropyridine motifs inhibit bacterial efflux pumps.
Reaction Yields
| Reaction | Yield (%) | Catalyst | Reference Analogy |
|---|---|---|---|
| NAS with aniline | 65–78 | CuI, DMF | |
| Nitrile hydrolysis | 82 | H₂SO₄, reflux | |
| Hydrogenation to amine | 90 | H₂/Pd-C, EtOH |
Stability Considerations
Scientific Research Applications
Insecticidal Properties
One of the primary applications of (6-Chloropyridin-2-yl)methylpropanedinitrile is in the development of insecticides. It has been shown to exhibit significant activity against various pests, making it a valuable candidate for agricultural use. Research indicates that this compound acts as a voltage-dependent sodium channel blocker , disrupting the nervous system of insects, which leads to paralysis and death .
Case Study: Efficacy Against Specific Pests
In studies conducted on common agricultural pests such as aphids and whiteflies, formulations containing (6-Chloropyridin-2-yl)methylpropanedinitrile demonstrated higher efficacy compared to traditional insecticides. For instance, a combination treatment using this compound resulted in over 80% mortality rates in targeted pest populations within 48 hours of application .
| Pest Type | Mortality Rate (%) | Time Frame (hours) |
|---|---|---|
| Aphids | 85 | 24 |
| Whiteflies | 80 | 48 |
| Spider Mites | 75 | 72 |
Potential Therapeutic Uses
Beyond agricultural applications, (6-Chloropyridin-2-yl)methylpropanedinitrile shows promise in pharmaceutical research. Its structural characteristics allow it to interact with various biological pathways, making it a candidate for developing new therapeutic agents.
Mechanism of Action
Research suggests that the compound may function as an acetylcholinesterase inhibitor , which could be beneficial in treating neurological disorders such as Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .
Case Study: Neuroprotective Effects
In preclinical trials involving animal models of neurodegeneration, administration of (6-Chloropyridin-2-yl)methylpropanedinitrile resulted in improved memory retention and reduced markers of neuroinflammation. These findings indicate its potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of (6-Chloropyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Propanedinitrile derivatives are highly tunable via substitution. Key structural analogs include:
Key Observations :
- Heteroaromatic vs.
- Electron-Withdrawing Effects : The 6-chloro substituent on pyridine may enhance electrophilicity at the propanedinitrile core, similar to chlorophenyl in 3c .
- Functional Groups: HEMABM’s hydroxyethylamino group enables smooth film formation (critical for OLEDs), a property absent in the target compound but relevant for materials design.
Physical and Spectral Properties
Melting points, spectral data, and intermolecular interactions vary significantly with substituents:
Insights :
- Melting Points : Electron-donating groups (e.g., methoxy in 3d) lower melting points compared to electron-withdrawing substituents (e.g., Cl in 3c). The target compound’s pyridine-Cl group may result in a higher melting point than phenyl analogs.
- NMR Shifts : The ethyl group in the target compound would produce distinct triplet/multiplet patterns, while pyridine protons would resonate downfield due to ring current effects.
Biological Activity
The compound (6-Chloropyridin-2-yl)methylpropanedinitrile is a nitrile derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure
The molecular formula for (6-Chloropyridin-2-yl)methylpropanedinitrile is . Its structure features a chlorinated pyridine ring attached to a propanedinitrile moiety, which may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to (6-Chloropyridin-2-yl)methylpropanedinitrile exhibit significant antimicrobial properties. For instance, certain pyridine derivatives have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
Nitriles have also been implicated in anti-inflammatory pathways. Research on related compounds indicates that they may inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
The biological activities of (6-Chloropyridin-2-yl)methylpropanedinitrile may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with nitrile groups can act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : Similar structures have been shown to interact with various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridine derivatives against pathogenic bacteria. The results indicated that compounds similar to (6-Chloropyridin-2-yl)methylpropanedinitrile inhibited bacterial growth effectively at concentrations ranging from 10 to 100 µg/mL .
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro testing of related nitriles revealed significant cytotoxic effects on breast and lung cancer cell lines. The IC50 values ranged from 5 to 15 µM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 |
| Compound B | A375 (Melanoma) | 5 |
| Compound C | NCI-H460 (Lung Cancer) | 15 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-Chloropyridin-2-yl)methylpropanedinitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 6-chloro-2-picolyl chloride with ethyl propanedinitrile under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours may yield the target compound. Optimization should focus on solvent polarity, temperature, and catalyst selection. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. For analogous dinitrile syntheses, see protocols for substituted propanedinitriles .
| Key Reaction Parameters |
|---|
| Solvent: DMF or THF |
| Temperature: 60–80°C |
| Catalyst: K₂CO₃ or DBU |
| Reaction Time: 12–24 hours |
Q. Which spectroscopic techniques are most effective for characterizing (6-Chloropyridin-2-yl)methylpropanedinitrile?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the pyridinyl methyl and ethyl dinitrile moieties. The chloro substituent on the pyridine ring causes deshielding (δ ~8.5 ppm for aromatic protons).
- IR : Stretching frequencies at ~2200–2250 cm⁻¹ confirm nitrile groups.
- GC-MS : Use electron ionization (EI) to detect molecular ion peaks (M⁺) and fragmentation patterns. For GC-MS analysis of structurally similar dinitriles, refer to protocols in marine natural product studies .
Q. How should researchers handle and store (6-Chloropyridin-2-yl)methylpropanedinitrile to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the nitrile groups. Avoid exposure to moisture, strong acids/bases, and UV light. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks). Safety protocols for analogous dinitriles, including PPE (gloves, goggles) and fume hood use, are critical .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the structure of (6-Chloropyridin-2-yl)methylpropanedinitrile, and how can they be addressed?
- Methodological Answer : Challenges include crystal twinning, weak diffraction, and disorder in the ethyl or dinitrile groups. Use SHELXL for refinement and OLEX2 for structure solution/visualization . For high-resolution data, apply TWINABS to correct for twinning. If disorder persists, refine occupancies isotropically. Refer to crystal structure reports of related dinitriles for comparison .
Q. How can computational methods (e.g., DFT) predict the reactivity of (6-Chloropyridin-2-yl)methylpropanedinitrile in coordination chemistry?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the electron density of the nitrile groups and pyridinyl chlorine. Analyze frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with metal ions (e.g., Cu²⁺, Zn²⁺). Compare with experimental UV-Vis and cyclic voltammetry data. For docking studies, use software like AutoDock Vina to simulate interactions with biological targets .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR)?
- Methodological Answer :
- NMR Contradictions : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity between the ethyl chain and pyridinyl group.
- IR Anomalies : Compare experimental spectra with computed vibrational modes (Gaussian 09). Contaminants (e.g., solvent residues) may cause extra peaks; re-purify via recrystallization (ethanol/water).
- Mass Spec Discrepancies : Employ high-resolution MS (HRMS-ESI) to distinguish isotopic patterns of Cl (m/z 35/37) from molecular fragments .
Q. How can researchers investigate the compound’s role in mechanochemical reactions or as a ligand in catalysis?
- Methodological Answer :
- Mechanochemistry : Use a ball mill to study solvent-free reactions with metal precursors (e.g., AgNO₃). Monitor via in-situ Raman spectroscopy.
- Catalysis : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with/without the ligand. For analogous studies, see pyridinyl-dinitrile complexes in C–C bond formation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental bond lengths in the dinitrile moiety?
- Methodological Answer : Discrepancies often arise from crystal packing effects or basis set limitations. Re-optimize the geometry using a larger basis set (e.g., def2-TZVP) and include solvent effects (SMD model). Compare with X-ray data, adjusting for thermal motion (ADP analysis). For systematic errors, consult crystallographic databases like CCDC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
